molecular formula C6H2BrClN2 B1375829 5-Bromo-6-chloropicolinonitrile CAS No. 1256823-65-0

5-Bromo-6-chloropicolinonitrile

Cat. No. B1375829
M. Wt: 217.45 g/mol
InChI Key: GKCQPDVYUJLEIJ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-6-chloropicolinonitrile involves the use of 3-bromo-2-chloropyridine 1-oxide, trimethylsilyl cyanide, and triethylamine in acetonitrile . The reaction mixture is heated under reflux for three days .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-chloropicolinonitrile is 1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, as well as a nitrile group.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-6-chloropicolinonitrile are not detailed in the search results, the compound can serve as a useful intermediate in various synthetic processes .


Physical And Chemical Properties Analysis

5-Bromo-6-chloropicolinonitrile is a solid at room temperature . It has a density of 1.85±0.1 g/cm3 . The compound is typically stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Computational Analysis and Biological Significance

5-Bromo-6-chloropicolinonitrile (5B3N2C) has been the subject of computational calculations to understand its molecular structure and energy dynamics. Using the DFT/B3LYP method and various analysis techniques like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO), researchers have been able to assess the electron density and reactive sites of 5B3N2C. The biological importance of this compound has been highlighted in a study focusing on molecular docking with a target protein, showcasing its potential as a centromere-associated protein inhibitor. This includes assessing the stability of the compound-protein complex through Molecular Dynamics simulations (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Antiviral and Cytotoxic Activities

Another aspect of 5-Bromo-6-chloropicolinonitrile-related compounds is their antiviral and cytotoxic activities. Studies have shown that compounds like 6-bromoaplysinopsin exhibit significant antimalarial and antimycobacterial activity. Additionally, certain derivatives have shown activity against specific enzymes of the Plasmodium species and displayed binding affinity to serotonin 5-HT2 receptor subtypes (Hu et al., 2002).

Synthesis and Applications in Chemistry

The synthesis of 5-Bromo-6-chloropicolinonitrile and its derivatives involves various chemical reactions, providing insights into the versatility of this compound in chemical synthesis. For instance, the reaction of 5-chloro or bromo-6, 2'-O-cyclouridine with N-bromo or chloro-succinimide forms specific derivatives, indicating the compound's utility in creating diverse chemical structures (Maruyama, Kimura, Sato, & Honjo, 1986).

Electrocatalytic Synthesis

Electrocatalytic synthesis of related compounds like 6-aminonicotinic acid from derivatives of 5-Bromo-6-chloropicolinonitrile has been investigated. This involves electrochemical reduction processes, showcasing the potential of 5-Bromo-6-chloropicolinonitrile in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCQPDVYUJLEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856951
Record name 5-Bromo-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropicolinonitrile

CAS RN

1256823-65-0
Record name 5-Bromo-6-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was also performed using the acylating agent dimethylcarbamoyl chloride. A solution of dimethylcarbamoyl chloride (12.9 mL, 0.14 mol) in dichloromethane (23 mL) was added drop-wise to a stirred solution of 3-bromo-2-chloropyridine 1-oxide (C27) (11.23 g, 53.9 mmol) and trimethylsilyl cyanide (17.5 mL, 0.14 mol) in dichloromethane (200 mL). The reaction mixture was heated under reflux for 3 days, then diluted with dichloromethane (450 mL) and washed with saturated aqueous sodium bicarbonate solution (2×200 mL), then with water (200 mL), dried over magnesium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 15% to 20% ethyl acetate in heptane) provided the title compound, contaminated with dimethylcarbamoyl cyanide (12.73 g, 100%) as an off-white solid. The impurity was reduced by repeatedly washing with aqueous sodium hydroxide solution (2 N) and a second chromatography on silica gel. Although the impurity could not be completely removed, the material was used in the next step without any detrimental effects. Yield: 7.83 g, 36.0 mmol, 67%. 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J=7.8 Hz, 1H), 8.12 (d, J=7.8 Hz, 1H).
Quantity
0 (± 1) mol
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reactant
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12.9 mL
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reactant
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11.23 g
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17.5 mL
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23 mL
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200 mL
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450 mL
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Synthesis routes and methods II

Procedure details

Trimethylsilyl cyanide (19 mL, 0.15 mol) was added to a stirred solution of 3-bromo-2-chloropyridine 1-oxide (C27) (31.6 g, 0.152 mol) and triethylamine (63.4 mL, 0.46 mol) in acetonitrile (400 mL). The reaction mixture was heated to 50° C. for 2 hours. It was then cooled to room temperature and additional trimethylsilyl cyanide (19 mL, 0.15 mol) was added. After the reaction mixture was heated at 50° C. for 1.5 hours, a final portion of trimethylsilyl cyanide (28.5 mL, 0.23 mol) was added and the reaction was heated at reflux for 3 days. After dilution with dichloromethane (2 L), the reaction was washed with saturated aqueous sodium bicarbonate solution (800 mL), then with water (1 L), dried over magnesium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 20% to 25% ethyl acetate in heptane) afforded the title compound as a yellow solid. Yield: 14.92 g, 68.6 mmol, 45%.
Quantity
19 mL
Type
reactant
Reaction Step One
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31.6 g
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reactant
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63.4 mL
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reactant
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400 mL
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solvent
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19 mL
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reactant
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28.5 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Tong, W Li, MMC Lo, X Gao, JMC Wai… - Journal of Medicinal …, 2020 - ACS Publications
… The synthesis begins with a palladium mediated coupling under standard conditions with commercially available 5-bromo-6-chloropicolinonitrile (34) and pinacol borate 35 to provide …
Number of citations: 27 pubs.acs.org
A Haider, X Deng, O Mastromihalis, SK Pfister… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Compound 4 (2.2 mmol) was added to a solution of 5-bromo-6-chloropicolinonitrile (2.64 mmol), Pd(dppf)Cl 2 (0.44 mmol) and K 2 CO 3 (5.5 mmol) in 1,4-dioxane (6 mL) and H 2 O (2 …
Number of citations: 5 www.sciencedirect.com

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